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Compound of Interest

6-fluoro-1H-indazole-3-
Compound Name:
carbaldehyde

Cat. No.: B182563

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-1H-indazole-3-
carbaldehyde, a key heterocyclic building block in medicinal chemistry. It details the
molecule's structure, physicochemical properties, spectroscopic signature, synthesis protocols,
and its significance in the development of novel therapeutics, particularly kinase inhibitors.

Molecular Structure and Chemical Properties

6-fluoro-1H-indazole-3-carbaldehyde possesses a bicyclic structure composed of a benzene
ring fused to a pyrazole ring, which is characteristic of the indazole scaffold. The "1H"
designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen
at position 1, which is generally the most thermodynamically stable form.[1][2] A fluorine atom is
substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is
attached to the 3-position of the pyrazole ring. The indazole core is often considered a
bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of
proteins.[3]

Table 1: Physicochemical Properties of 6-fluoro-1H-indazole-3-carbaldehyde
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Property Value

Molecular Formula CsHsFN20
Molecular Weight 164.14 g/mol
Melting Point 186 °C[4]
Appearance Yellowish solid[3]
CAS Number 885271-70-5

Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

A general and optimized method for synthesizing 1H-indazole-3-carbaldehyde derivatives
involves the nitrosation of corresponding indoles in a mildly acidic environment.[5][6] This
transformation is efficient for both electron-rich and electron-deficient indoles.[3][5]

This protocol is adapted from a general procedure for the nitrosation of indoles.[3][4]
Materials:

e 6-fluoro-indole (270 mg, 2 mmol)

e Sodium nitrite (NaNO2)

e Hydrochloric acid (HCI, 2 N aq.)

e Deionized water

e N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

e Brine

e Magnesium sulfate (MgSQOa4)

« Silica gel for column chromatography
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Petroleum ether

Equipment:

Reaction flask with stirrer

Standard laboratory glassware

Rotary evaporator

Column chromatography setup

Procedure:

Prepare a nitrosating mixture: In a suitable flask at 0 °C, prepare a solution of sodium nitrite
(e.g., 8 mmol in water) and DMF-.[4] Slowly add aqueous HCI (e.g., 7 mmol).[4]

Prepare the indole solution: Dissolve 6-fluoro-indole (270 mg, 2 mmol) in a minimal amount
of DMF.[3]

Reaction: Slowly add the 6-fluoro-indole solution to the nitrosating mixture.[3]

Stirring: Stir the reaction mixture at room temperature for 5 hours.[3]

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl
acetate.[3]

Washing: Wash the combined organic layers three times with water, followed by a brine
wash.[3]

Drying and Concentration: Dry the organic layer over MgSOa, filter, and concentrate under
reduced pressure using a rotary evaporator.[3]

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a
petroleum ether/EtOAc (8:2) mixture as the eluent.[3]

Isolation: The pure 6-fluoro-1H-indazole-3-carbaldehyde is isolated as a yellowish solid
(vield: 277 mg, 84%).[3]
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Workflow for the Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde
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/ (5h at room temp) ™| & EtOAc Extraction | (silica, Petroleum Ether/EtOAC)

Prepare Nitrosating Mixture
(NaNOz, HCI, DMF, H20)

Start: 6-fluoro-indole

Click to download full resolution via product page
Caption: Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde via nitrosation.

Spectroscopic Characterization

The structure of 6-fluoro-1H-indazole-3-carbaldehyde is confirmed using various
spectroscopic methods. The data presented below are critical for its identification and quality

control.

Table 2: Spectroscopic Data for 6-fluoro-1H-indazole-3-carbaldehyde[4]
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Technique Data

(300 MHz, acetone-ds) d (ppm): 13.13 (brs, 1H,
NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0
Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H),
7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)

1H NMR

(75 MHz, acetone-ds) o (ppm): 187.6, 163.2 (d,
J =244 Hz), 145.2,142.9 (d, J = 13 Hz), 123.8
(d, J =11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4
(d, J =27 Hz)

13C NMR

(neat) v (cm™1): 3142, 1695, 1675, 1633, 1463,
1333, 1149, 862, 807, 727

m/z: [M - H]~ Calculated for CsHaFN20O:

HRMS (ESI-
( ) 163.0308, Found: 163.0304

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous therapeutic agents.[1][2][7] Its derivatives have demonstrated a wide range of
pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1]

[8]

Many indazole-containing compounds have been developed as potent protein kinase inhibitors.
[5][8][9] Kinases are crucial enzymes that regulate a vast number of cellular processes, and
their dysregulation is a hallmark of many diseases, especially cancer.[9] Marketed drugs such
as Axitinib and Pazopanib, which are used to treat certain types of cancer, feature the indazole
core and function by inhibiting key kinases in signaling pathways like the Vascular Endothelial
Growth Factor Receptor (VEGFR) pathway.[3][8][9]

6-fluoro-1H-indazole-3-carbaldehyde serves as a versatile intermediate for the synthesis of
these complex kinase inhibitors.[5][6] The aldehyde group at the C3 position is a reactive
handle that allows for the introduction of diverse chemical moieties to modulate potency,
selectivity, and pharmacokinetic properties.
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Indazole-based drugs often target receptor tyrosine kinases (RTKs) like VEGFR. These
receptors, when activated by growth factors, initiate intracellular signaling cascades that
promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels that
supply tumors). By binding to the ATP-binding pocket of the kinase domain, indazole inhibitors
block the phosphorylation of downstream substrates, thereby interrupting these pathological
signals.

General Mechanism of Indazole-Based Kinase Inhibitors
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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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